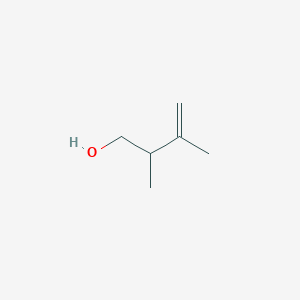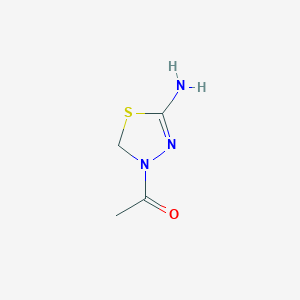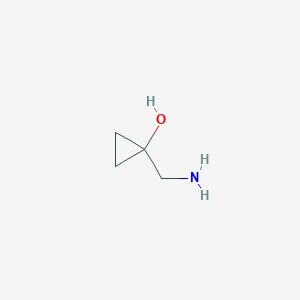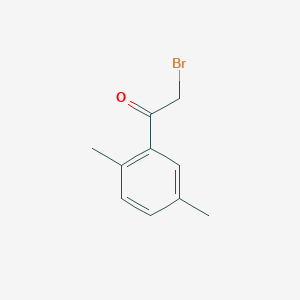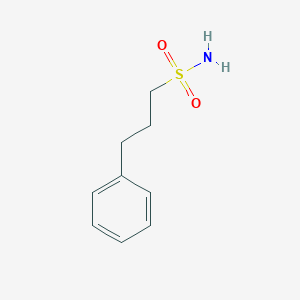
3-Phenylpropane-1-sulfonamide
Übersicht
Beschreibung
3-Phenylpropane-1-sulfonamide is a chemical compound that is part of a broader class of sulfonamides, which have been extensively studied due to their wide range of applications in pharmaceuticals and agrochemicals. Sulfonamides are known for their antibacterial, antifungal, and antitumor activities, and they continue to be integral in the design of new bioactive molecules .
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, N-(3-phenylprop-2-yn-1-yl)-sulfonamides have been synthesized using solid-phase synthesis, which is a versatile method for creating diverse chemical libraries . Additionally, direct sulfonamide synthesis has been reported, combining aryl boronic acids, amines, and sulfur dioxide using a Cu(II) catalyst, which allows for a broad range of sulfonamides to be synthesized in a single step . Another method involves the reaction of 3-bromopyridine with primary and secondary alkyl and aryl sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione .
Molecular Structure Analysis
The molecular structure of sulfonamides can be quite diverse, with various substitutions on the phenyl ring influencing their biological activity. For example, the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists was facilitated by structure-based design, highlighting the importance of specific structural elements such as a polar set of amides and perfluoroisopropyl groups for achieving high selectivity . The structure-based drug design has also led to the identification of 3-phenyl-1H-indole-5-sulfonamides as a new class of carbonic anhydrase inhibitors, with the X-ray crystal structure of one such sulfonamide with human isoform CA II providing insights into the inhibitor's efficiency .
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, which are essential for their functionalization and application in drug design. The Julia-Kocienski olefination reaction is one such reaction, where sulfones are employed to afford corresponding alkenes and dienes in good yields and stereoselectivities . The rearrangement of threonine and serine-based sulfonamides can yield chiral pyrrolidin-3-ones, with the reaction conditions influencing the outcome . Furthermore, the ring opening of 2-(bromomethyl)-1-sulfonylaziridines has been used to prepare 1,3-heteroatom substituted 2-aminopropane derivatives, demonstrating the versatility of sulfonamides in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides are influenced by their molecular structure. For instance, the sulphonation of 3-phenylpropan-1-ol leads to the formation of various isomeric products, including sultones and dioxadithian tetraoxides, which are influenced by the reaction conditions and the sulphonating systems used . The presence of nitro groups in sulfonamides, as seen in the synthesis of 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides, can confer specific antagonistic properties at the GABAB receptor, demonstrating the impact of chemical modifications on the biological activity of sulfonamides .
Wissenschaftliche Forschungsanwendungen
Tautomeric Behavior and Molecular Conformation Studies
- Study Context : Sulfonamide derivatives, such as 3-Phenylpropane-1-sulfonamide, are pivotal in bioorganics and medicinal chemistry. Understanding their molecular conformation or tautomeric forms is crucial, as these characteristics are directly linked to their pharmaceutical and biological activities.
- Research Findings : In a study by Erturk et al. (2016), spectroscopic methods, including infrared and nuclear magnetic resonance, were used to identify tautomeric forms of a related sulfonamide derivative. The research indicated distinct conformations in different states, highlighting the importance of structural understanding in pharmaceutical applications (Erturk et al., 2016).
Development of Broad Specificity Antibodies for Sulfonamide Antibiotics
- Study Context : The creation of antibodies that can detect a range of sulfonamide antibiotics is significant for medical diagnostics and food safety.
- Research Findings : Adrián et al. (2009) developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) using antibodies raised against specific sulfonamide derivatives. This advancement is essential for detecting sulfonamide antibiotics in various matrices, including milk (Adrián et al., 2009).
Synthesis and Structural Analysis for Drug Design
- Study Context : The synthesis of sulfonamide derivatives and their structural analysis is a key area in drug design, especially for targeting specific diseases or conditions.
- Research Findings : Králová et al. (2019) synthesized N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, which underwent unexpected rearrangements yielding pyrrolidin-3-ones. This highlights the potential for discovering novel compounds with specific therapeutic properties (Králová et al., 2019).
Enzyme Inhibition and Antioxidant Studies
- Study Context : Sulfonamides have shown potential in enzyme inhibition and antioxidant activities, which are critical in the development of new therapeutics.
- Research Findings : Danish et al. (2021) synthesized phenylalanine-based sulfonamides and evaluated their enzyme inhibition and antioxidant properties. One compound exhibited significant activity against various enzymes, highlighting the therapeutic potential of such derivatives (Danish et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Sulfonamides, including 3-Phenylpropane-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . This suggests potential future directions for research and development of sulfonamides.
Eigenschaften
IUPAC Name |
3-phenylpropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAXOOCHYNKTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503089 | |
| Record name | 3-Phenylpropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpropane-1-sulfonamide | |
CAS RN |
90220-25-0 | |
| Record name | 3-Phenylpropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



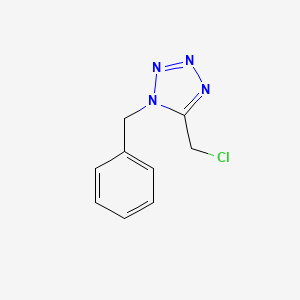
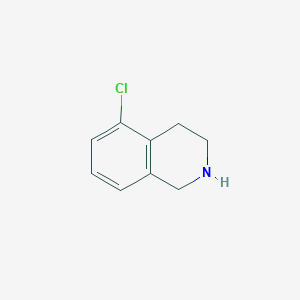
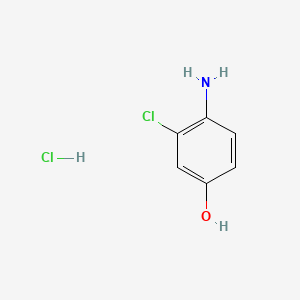
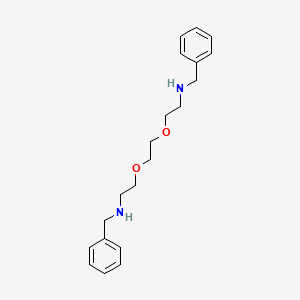
![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)


